

LAH5 Peptide: A Technical Guide to Structure and Function in Gene Delivery

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This in-depth technical guide provides a comprehensive overview of the **LAH5** peptide, a promising amphipathic cell-penetrating peptide, and its application in gene delivery. This document details its structure, mechanism of action, and provides quantitative data and experimental protocols for its use in delivering genetic material into cells.

LAH5 Peptide: Structure and Physicochemical Properties

The **LAH5** peptide is a 26-amino acid synthetic peptide with the sequence KKALLALAHHLAHLAHLALKKA[1][2][3]. Its design as an amphipathic peptide is central to its function as a gene delivery vector.

1.1. Amphipathic Nature:

LAH5 possesses distinct hydrophobic and hydrophilic domains. The alanine (A) and leucine (L) residues form a nonpolar face, while the lysine (K) and histidine (H) residues create a polar, cationic face at physiological pH. This amphipathic characteristic is crucial for its ability to interact with both the negatively charged genetic cargo and the lipid bilayers of cell and endosomal membranes. The predicted alpha-helical conformation of **LAH5** further spatially segregates these residues, reinforcing its amphipathic nature[4][5].



To visualize this, a helical wheel diagram can be generated. The diagram below illustrates the distribution of hydrophobic and hydrophilic residues along the helical axis, highlighting the amphipathic character of the **LAH5** peptide.



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Helical wheel projection of the **LAH5** peptide.

1.2. Physicochemical Properties of **LAH5**/Cargo Nanocomplexes:

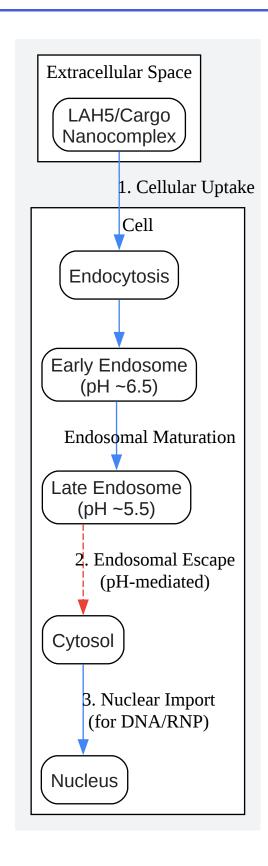
LAH5 forms nanocomplexes with negatively charged cargo such as ribonucleoproteins (RNP), plasmid DNA (pDNA), and small interfering RNA (siRNA) through electrostatic interactions. The physicochemical properties of these complexes are critical for their stability and biological activity.

Property	LAH5/Cas9 RNP	Reference(s)
Size (nm)	~150 - 250 (increases with higher LAH5 ratio)	[6][7][8]
Polydispersity Index (PDI)	~0.3 - 0.4	[6][7][8]
Zeta Potential (mV) at pH 7.4	Increases with LAH5 ratio (e.g., from ~ -15 mV for RNP alone to ~ +20 mV at 1:250 RNP:LAH5)	[6][7][8]
Zeta Potential (mV) at pH 5.4	Significantly more positive than at pH 7.4	[6][7][8]

Function in Gene Delivery: Mechanism of Action

The primary function of **LAH5** in gene delivery is to facilitate the cellular uptake and endosomal escape of its genetic cargo. The proposed mechanism involves several key steps:





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Proposed mechanism of **LAH5**-mediated gene delivery.



- 2.1. Cellular Uptake: The positively charged **LAH5**/cargo nanocomplexes interact with negatively charged proteoglycans on the cell surface, triggering cellular uptake primarily through endocytosis[6].
- 2.2. Endosomal Escape: This is a critical step for successful gene delivery. The histidine residues in **LAH5** have a pKa of approximately 6.0. As the endosome matures and its internal pH drops, these histidine residues become protonated, increasing the overall positive charge of the peptide. This "proton sponge" effect leads to an influx of chloride ions and water, causing endosomal swelling and eventual rupture, releasing the cargo into the cytoplasm[9][10][11][12]. Additionally, the pH-induced change in charge can alter the peptide's conformation, promoting its interaction with and disruption of the endosomal membrane[11][13].
- 2.3. Nuclear Import: For genetic material that acts within the nucleus, such as plasmid DNA and CRISPR-Cas9 RNP, subsequent transport into the nucleus is required. This is often mediated by nuclear localization signals present on the cargo itself (e.g., on the Cas9 protein).

Quantitative Data on Gene Delivery

The efficiency of **LAH5**-mediated gene delivery varies depending on the cargo, cell type, and the ratio of peptide to cargo.

3.1. CRISPR-Cas9 RNP Delivery:

LAH5 has been extensively studied for the delivery of Cas9 ribonucleoprotein (RNP) for gene editing applications[6][14][15][16].

Cell Line	RNP:LAH5 Molar Ratio	Gene Editing Efficiency (%)	Cell Viability (%)	Reference(s)
HEK293T	1:50	~20	>90	[6]
1:100	~40	>90	[6]	_
1:150	~60	>80	[6]	
1:250	~70	~80	[6]	
HeLa	1:150	~15-20 (CCR5 gene)	>80	[6]



3.2. Plasmid DNA and siRNA Delivery:

While less extensively documented than RNP delivery, **LAH5** has also been shown to be effective for the delivery of plasmid DNA and siRNA[13]. Quantitative data from comparative studies are summarized below.

Cargo	Transfectio n Reagent	Cell Line	Transfectio n Efficiency	Cytotoxicity	Reference(s
pDNA	LAH5	Various	Generally lower than leading commercial reagents	Lower than many commercial reagents	[7][17][18][19] [20]
Lipofectamin e 2000	Various	High	Moderate to High	[7][18][19][20]	
FuGENE HD	Various	High	Low to Moderate	[7][17][20]	
siRNA	LAH5	Various	Moderate	Low	[13][16][21] [22]
RNAiMAX	Various	High	Moderate	[2][6][23]	

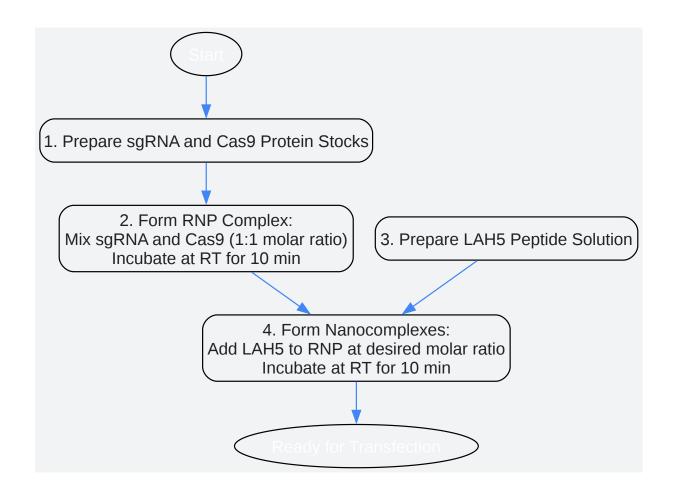
Experimental Protocols

The following are detailed methodologies for key experiments involving the LAH5 peptide.

4.1. Preparation of LAH5/Cas9 RNP Nanocomplexes:

This protocol describes the formation of nanocomplexes for gene editing experiments.





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